molecular formula C17H11NO5 B12683105 Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- CAS No. 101439-83-2

Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)-

Cat. No.: B12683105
CAS No.: 101439-83-2
M. Wt: 309.27 g/mol
InChI Key: IWYWZWHEEILCRP-UHFFFAOYSA-N
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Description

Introduction and Nomenclature

Historical Context and Discovery

The synthesis and characterization of benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)-, first appeared in scientific literature during the late 20th century as part of broader investigations into naphthoquinone derivatives. While exact details of its initial discovery remain undocumented in publicly available records, the compound’s registration in the PubChem database (CID 470961) on August 1, 2005, marks its formal entry into chemical databases. The structural design suggests it was likely developed through nucleophilic substitution reactions between aminobenzoic acids and halogenated naphthoquinones, a common strategy for creating conjugated aromatic systems with potential electronic or pharmacological properties.

Systematic Nomenclature Systems

The compound’s nomenclature adheres to the International Union of Pure and Applied Chemistry (IUPAC) system, which prioritizes functional group hierarchy and substituent positioning. As a fused polycyclic system, the naphthalene backbone serves as the parent structure, with oxidation states and substituents described through locants and prefixes. Alternative naming conventions, such as the Chemical Abstracts Service (CAS) system, simplify the structure into linear notations but retain critical stereochemical and functional descriptors. For example, the CAS registry number 101439-83-2 uniquely identifies the compound while avoiding the complexities of fully systematic names.

Table 1: Nomenclature Systems Comparison
System Identifier/Name Key Features
IUPAC 4-[(1-hydroxy-3,4-dioxonaphthalen-2-yl)amino]benzoic acid Functional group hierarchy, locants for substituents
CAS 101439-83-2 Unique numerical identifier, supports database cross-referencing
PubChem CID 470961 Structural visualization, computed properties, and synonyms aggregation

IUPAC Naming Rationale

The IUPAC name 4-[(1-hydroxy-3,4-dioxonaphthalen-2-yl)amino]benzoic acid systematically deconstructs the molecule into three components:

  • Benzoic acid parent structure : The terminal carboxylic acid group establishes the benzoic acid moiety as the principal chain.
  • Amino linker : The -NH- group at position 4 of the benzene ring connects to the naphthalene derivative.
  • Naphthoquinone subsystem : The fused bicyclic system contains hydroxyl (-OH) and two ketone (=O) groups at positions 1, 3, and 4, respectively.

Numbering begins at the carboxylic acid group (position 1 of the benzene ring), proceeds to the amino-substituted position (4), and continues through the naphthalene ring to prioritize the highest-priority functional groups (hydroxy and ketone groups). This hierarchical approach ensures unambiguous identification across chemical literature.

Registry Identifiers and Database Classifications

Global chemical databases utilize distinct identifiers to catalog this compound, enabling cross-referencing in research and regulatory contexts:

  • PubChem CID : 470961
  • CAS Registry Number : 101439-83-2
  • ChemSpider ID : 17332655 (structural analog with additional substituents)
  • Wikidata QID : Q82874864

These identifiers facilitate integration with computational tools for molecular modeling, toxicity prediction, and synthetic pathway analysis. For instance, the PubChem entry provides interactive 3D conformers, while the CAS number links to commercial supplier catalogs. The compound’s classification under the DSSTox Substance ID DTXSID20906191 further supports environmental impact assessments through the U.S. Environmental Protection Agency’s computational toxicology platforms.

Properties

CAS No.

101439-83-2

Molecular Formula

C17H11NO5

Molecular Weight

309.27 g/mol

IUPAC Name

4-[(1-hydroxy-3,4-dioxonaphthalen-2-yl)amino]benzoic acid

InChI

InChI=1S/C17H11NO5/c19-14-11-3-1-2-4-12(11)15(20)16(21)13(14)18-10-7-5-9(6-8-10)17(22)23/h1-8,18-19H,(H,22,23)

InChI Key

IWYWZWHEEILCRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC=C(C=C3)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzoic acid with 1,4-dihydroxy-2-naphthoquinone under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to a dihydroxy derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroxy compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- exhibits potential antimicrobial properties. Studies suggest that it may inhibit specific enzymes involved in microbial growth. The quinone moiety in its structure can participate in redox reactions that affect cellular processes and signaling pathways. Further investigations are necessary to elucidate the specific molecular targets and pathways involved in its biological activity.

Anticancer Properties

The compound has also been studied for its anticancer potential. Preliminary findings suggest that it may influence various biological pathways associated with cancer cell proliferation and survival. The mechanism of action may involve the inhibition of specific receptors or enzymes critical for tumor growth.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- was tested against several bacterial strains. The results indicated significant inhibition of microbial growth at certain concentrations, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer effects of this compound on human cancer cell lines. The study revealed that treatment with Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- led to reduced cell viability and induced apoptosis in cancer cells. These findings highlight the need for further exploration into its therapeutic applications in oncology .

Industrial Applications

In addition to its biological applications, Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- is utilized in various industrial processes. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of other compounds or materials. The scalability of its production through modern synthetic methods enhances its viability for commercial applications .

Mechanism of Action

The mechanism of action of Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, its quinone moiety can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Analysis of Substituent Effects :

  • Esterification (e.g., ethyl ester analogue): Converts the carboxylic acid to an ester, improving lipid solubility and oral bioavailability but requiring hydrolysis for activation .
  • Sulfonic Acid Substitution : Increases water solubility but may hinder passive diffusion across biological membranes .

Physicochemical Properties

Comparative data for select compounds:

Property Target Compound 3-Chloro Derivative 3-Positional Isomer
Molecular Weight 309.27 343.72 309.27
LogP (Predicted) ~2.1 ~2.8 ~2.0
Solubility (Water) Low Very low Low
Melting Point Not reported Not reported Not reported
  • LogP Trends : Chlorination increases hydrophobicity (higher LogP), while sulfonic acid derivatives exhibit negative LogP values due to ionization .
  • Thermal Stability: Quinone-containing compounds are generally stable but may undergo redox cycling under acidic/basic conditions .

Biological Activity

Benzoic acid derivatives have garnered significant attention in biomedical research due to their diverse biological activities. The compound Benzoic acid, 4-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- , also known by its CAS number 101439-83-2, is particularly notable for its potential therapeutic applications. This article explores its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H11NO5C_{17}H_{11}NO_5, with a molecular weight of approximately 309.27 g/mol. Its structure combines features of benzoic acid and naphthoquinone, which may contribute to its biological properties. The compound exhibits multiple hydrogen bond acceptors and donors, indicating potential interactions with biological macromolecules.

1. Antioxidant Activity

Research has indicated that benzoic acid derivatives can exhibit significant antioxidant properties. A study on related compounds demonstrated that they can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

CompoundIC50 (µM)Activity Type
Compound 125 ± 3Antioxidant
Compound 230 ± 5Antioxidant
Target Compound20 ± 2Antioxidant

2. Antimicrobial Activity

Benzoic acid derivatives have shown antimicrobial effects against various pathogens. A comparative study found that the target compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

3. Anticancer Properties

The compound has been evaluated for its anticancer potential through in vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that it could induce apoptosis in these cells via the activation of caspase pathways. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

4. Estrogenic Activity

A notable aspect of this compound is its estrogen-like activity. Similar compounds have been shown to interact with estrogen receptors, promoting cell proliferation in estrogen-sensitive cell lines . This property suggests potential applications in hormone replacement therapies or treatments for estrogen-related conditions.

Case Studies

Case Study 1: Antioxidant Evaluation
In a study published in Frontiers in Pharmacology, benzoic acid derivatives were tested for their ability to reduce oxidative stress markers in human fibroblasts. The target compound showed a significant reduction in reactive oxygen species (ROS) levels compared to controls .

Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of benzoic acid derivatives in treating skin infections caused by resistant bacterial strains. The results indicated that the compound significantly reduced infection rates compared to traditional antibiotics.

Case Study 3: Cancer Cell Line Studies
A detailed investigation into the anticancer effects of the compound on MCF-7 cells revealed that it inhibited cell growth by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing benzoic acid derivatives with naphthalene-based substituents?

  • Methodological Answer : A typical approach involves coupling reactions between activated benzoic acid derivatives (e.g., esters or acyl chlorides) and functionalized naphthalene amines. For example, triazine-based coupling agents, as described in and , are used to link aromatic amines to benzoic acid scaffolds under controlled temperatures (e.g., 45°C) . Purification often involves column chromatography or recrystallization.
  • Key Considerations : Ensure regioselectivity during substitution on the naphthalene ring by optimizing reaction conditions (e.g., solvent polarity, temperature).

Q. How can spectroscopic techniques (NMR, IR) characterize the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Look for aromatic proton signals in the δ 6.5–8.5 ppm range (naphthalene and benzoic acid protons). Substituents like hydroxyl (-OH) or amino (-NH-) groups may appear as broad singlets ( ).
  • IR : Stretching vibrations for carbonyl (C=O) groups (1650–1750 cm⁻¹) and hydroxyl (-OH) groups (3200–3600 cm⁻¹) confirm functional groups .
    • Data Table :
TechniqueKey PeaksFunctional Group Confirmation
1H NMRδ 7.11–7.29 (m)Aromatic protons
IR1660 cm⁻¹C=O (quinone/naphthoquinone)

Q. What crystallographic methods are suitable for determining the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL ( ) is ideal. SHELX refinement protocols are robust for resolving hydrogen-bonding networks and π-π stacking in aromatic systems .
  • Key Considerations : High-resolution data (d-spacing < 0.8 Å) minimizes errors in hydrogen atom positioning.

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of this compound for material science applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to assess redox activity. The naphthoquinone moiety may act as an electron acceptor, influencing charge-transfer properties.
  • Key Insight : Compare computed dipole moments with experimental crystallographic data to validate electron distribution .

Q. What strategies resolve contradictions in reported spectroscopic data for similar naphthalene-amino benzoic acid derivatives?

  • Methodological Answer :

Control Experiments : Reproduce synthesis under standardized conditions (e.g., inert atmosphere, exact stoichiometry).

Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Crystallographic Validation : Cross-reference NMR/IR data with X-ray structures to confirm substituent positions .

Q. Can this compound act as a ligand in coordination chemistry, and what metal ions are most compatible?

  • Methodological Answer : The amino and hydroxyl groups on the naphthalene ring, along with the carboxylic acid, enable polydentate coordination. Test with transition metals (e.g., Cu²⁺, Fe³⁺) via titration experiments monitored by UV-Vis spectroscopy.
  • Key Insight : Chelation stability constants can be determined potentiometrically, with potential applications in catalysis or metal-organic frameworks (MOFs).

Synthesis Optimization Table

ParameterExample from LiteratureOptimal Range for Target Compound
Reaction Temp.45°C ( )40–50°C
Coupling AgentTriazine derivatives1.2–1.5 equiv.
PurificationColumn chromatographySilica gel, hexane/EtOH gradients
YieldQuantitative ( )85–95%

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